2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole
Overview
Description
“2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a cyano group attached to the fourth carbon . The cyclopropyl group is attached to the fourth carbon, and a methyl group is attached to the first nitrogen .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 309.5±35.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 . Its pKa value is predicted to be 2.53±0.60 .Scientific Research Applications
Synthesis of Bicyclic Compounds
N-Cyanolactam 2-imines, a class of compounds closely related to 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole, serve as versatile NCNC building blocks for synthesizing partially saturated bicyclic compounds. Reactions with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate yield bicyclic derivatives, including imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives (Pätzel, Bohrisch, & Liebscher, 1991).
Coordination Chemistry and Catalysis
The synthesis of 1-(4-cyanophenyl)-1H-imidazol and its imidazolium iodide salt has been utilized to prepare N-heterocyclic carbene (NHC) cycloplatinated compounds. These compounds have been further used to synthesize a variety of heteroleptic complexes, demonstrating the potential of these imidazole derivatives in coordination chemistry and catalysis (Fuertes, Chueca, & Sicilia, 2015).
Synthesis of Azoimidazoles
Azoimidazoles, belonging to the class of 1-methyl-2-(arylazo)imidazoles and 1-benzyl-2-(arylazo)imidazoles, have been synthesized and reacted with RuCl3 to produce isomeric structures, which have been confirmed by X-ray crystallography. This highlights the utility of imidazole derivatives in the synthesis of complex ligands for transition metal complexes (Misra, Das, Sinha, Ghosh, & Pal, 1998).
Nucleophilic Catalysis
Imidazol-2-ylidenes, belonging to the N-heterocyclic carbenes (NHC) family, have shown efficiency as catalysts in transesterification between esters and alcohols. This demonstrates the applicability of imidazole derivatives in organic synthesis and catalysis (Grasa, Kissling, & Nolan, 2002).
Imidazole-Based Complexes in Photocatalysis
Coordination polymers (CPs) synthesized using imidazole ligands have shown significant photocatalytic efficiency for the degradation of methylene blue under UV light irradiation. This suggests the potential of imidazole-based complexes in environmental applications and photocatalysis (Cui, Hou, Van Hecke, & Cui, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazole derivatives interact with many therapeutic targets, enzymes, and receptors in biological systems . These interactions result in a wide range of biological activities, making imidazole a versatile small molecule scaffold .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties due to their interactions with various targets . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight of 14718 g/mol suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole participates in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects can lead to changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, imidazole derivatives are known to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . These metabolites can have distinct biological activities, which can contribute to the overall temporal effects observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the biological activity of the compound changes significantly at specific dosage levels. These effects are important considerations for the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its transformation into different metabolites . These metabolic pathways can influence the overall biological activity of the compound by altering its concentration and distribution within the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the potential therapeutic applications of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues or cellular compartments can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within these subcellular structures can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-cyclopropyl-1-methylimidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRMIPVMRWFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C#N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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